molecular formula C7H10N4O4 B1520888 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid CAS No. 1144465-02-0

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

Cat. No. B1520888
M. Wt: 214.18 g/mol
InChI Key: HOZPQKAFTAJFJI-UHFFFAOYSA-N
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Description

“2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in various fields such as pharmaceutical chemistry, agrochemistry, and materials sciences .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of “2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” is characterized by the presence of a 1,2,4-triazole ring. The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Bioreactors for Succinic Acid Production

Succinic acid, a bio-based chemical, has numerous potential applications in sustainable chemistry due to its role as a building block in various industrial processes. Research emphasizes the significance of bio-reactor design and operation in enhancing the efficiency of succinic acid production through fermentation, highlighting the transition towards renewable feedstocks and the importance of biotechnological advances in producing bio-based succinic acid (Ferone et al., 2019).

Microbial Production of Medium-chain Dicarboxylic Acids

The study of medium-chain dicarboxylic acids (MDCAs), including succinic acid, for the production of nylon materials, and their biosynthesis via microbial fermentation, underscores the shift towards more environmentally friendly production methods. This research focuses on metabolic engineering and synthetic biology strategies to overcome production barriers, indicating the potential for bio-based production to replace chemical synthesis (Li et al., 2020).

Membrane-integrated Processes for Sustainable Succinic Acid Production

A review of membrane-based systems for succinic acid manufacturing presents an innovative approach towards sustainable and economical production. By integrating selective membranes with conventional fermenters, this green process aims to address the environmental and economic challenges faced by the chemical and petrochemical industries, pointing towards a future of cleaner biochemical production (Kumar et al., 2020).

Bio-based Platform Chemicals

Research into biomass-based products, including succinic acid, highlights the environmental and economic benefits of using renewable resources for chemical production. Succinic acid's role as a platform chemical for deriving industrial chemicals demonstrates the potential for bio-based processes to contribute to a more sustainable chemical industry (Sharma et al., 2020).

properties

IUPAC Name

2-[(5-amino-1,2,4-triazol-1-yl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZPQKAFTAJFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
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2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
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2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
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2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
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2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
Reactant of Route 6
Reactant of Route 6
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

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